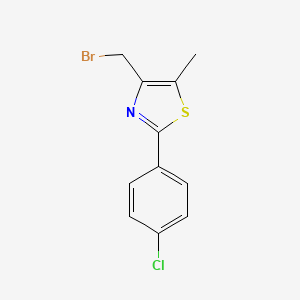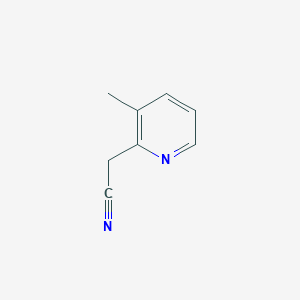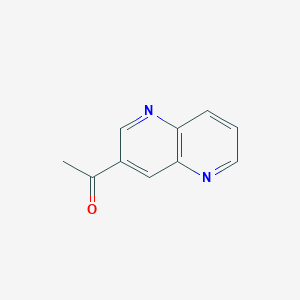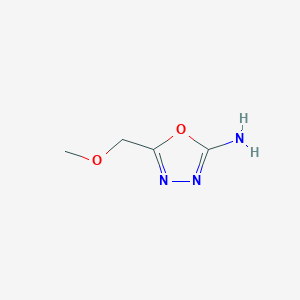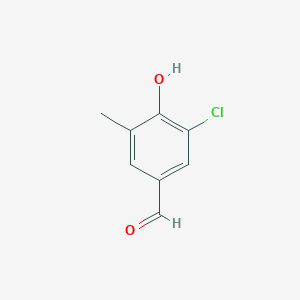
Quinolin-2-ylboronic acid
Vue d'ensemble
Description
Quinolin-2-ylboronic acid is a compound with the molecular formula C9H8BNO2 . It has a molecular weight of 172.98 g/mol . The IUPAC name for this compound is quinolin-2-ylboronic acid .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. A variety of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Conrad–Limpach synthesis involves the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of Quinolin-2-ylboronic acid consists of a benzene ring fused with a pyridine moiety . The InChI string for this compound is InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives . They can also be used in annulation reactions to form additional cycles .Physical And Chemical Properties Analysis
Quinolin-2-ylboronic acid has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass of this compound is 173.0648087 g/mol . The topological polar surface area is 53.4 Ų .Applications De Recherche Scientifique
Cross-Coupling Reactions
Quinolin-2-ylboronic acid is widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The boronic acid acts as a coupling partner for various halides or pseudohalides, leading to the formation of biaryl structures that are prevalent in pharmaceuticals and agrochemicals .
Catalysis
In catalysis, Quinolin-2-ylboronic acid serves as a Lewis acid catalyst . Its ability to coordinate with substrates increases the rate of chemical reactions. For instance, it can catalyze the regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions .
Medicinal Chemistry
The compound finds applications in medicinal chemistry where it’s used to design bioactive molecules . Its boronic acid moiety can interact with biological systems, potentially leading to the development of new drugs. It’s particularly useful in the synthesis of molecules that target proteasomes, which are instrumental in protein degradation within cells .
Polymer Materials
Quinolin-2-ylboronic acid is involved in the synthesis of polymeric materials . It can be used to introduce boronic acid functionalities into polymers, which can then interact with various agents, such as sugars or pH indicators, leading to smart materials with potential applications in drug delivery systems .
Optoelectronic Materials
This compound is also significant in the field of optoelectronics . Boronic acids can be part of the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices. Their electron-deficient nature allows them to act as electron-transporting materials, which is crucial in the performance of these devices .
Sensing Applications
Lastly, Quinolin-2-ylboronic acid is utilized in sensing applications . It can form complexes with diols and Lewis bases such as fluoride or cyanide anions, which leads to changes in fluorescence or color. This property is exploited in the development of sensors for detecting sugars, pH changes, and various anions .
Orientations Futures
Propriétés
IUPAC Name |
quinolin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCQRBWSBKHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623225 | |
| Record name | Quinolin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-2-ylboronic acid | |
CAS RN |
745784-12-7 | |
| Record name | Quinolin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



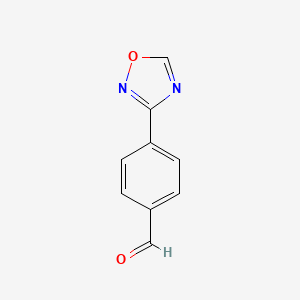
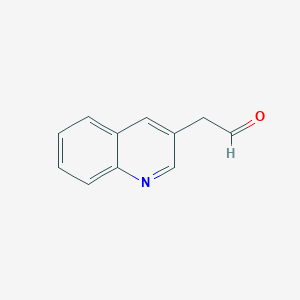
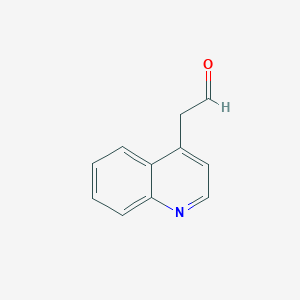
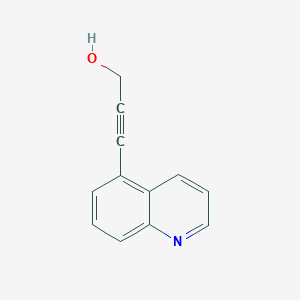
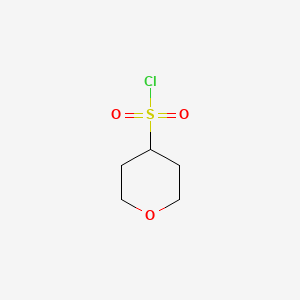
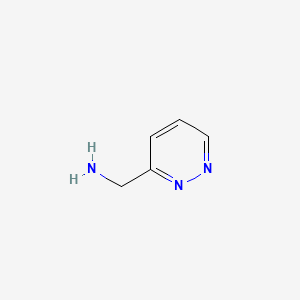
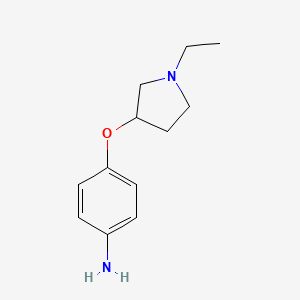

![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)
